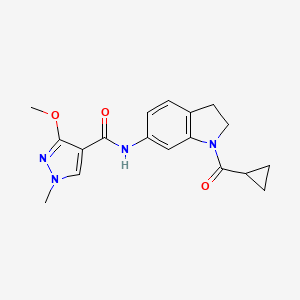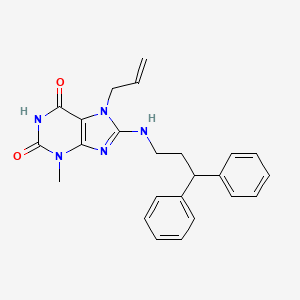
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds often involves multiple steps, including condensation, amination, and cyclization reactions. For instance, Lu et al. (2021) demonstrated the synthesis of a related compound by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate, showing significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Molecular Structure Analysis
Structural analysis of such compounds is crucial for understanding their reactivity and biological activity. X-ray crystallography, NMR, and mass spectrometry are commonly employed techniques. Kumara et al. (2018) used X-ray diffraction studies to confirm the three-dimensional structure of a novel pyrazole derivative, highlighting the importance of structural conformation in the properties of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide towards various reagents can elucidate its chemical properties. For example, the study of 1,3-dipolar cycloadditions demonstrates how structural features of the compound influence its reactivity in forming cycloadducts with different selectivity and yield, revealing insights into its chemical behavior (Pezdirc et al., 2009).
Physical Properties Analysis
The physical properties of a compound, such as thermal stability, solubility, and melting point, are critical for its practical applications. The thermal stability up to 190°C of a related pyrazole compound was reported by Kumara et al. (2018), indicating the potential for its use in various conditions without degradation (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards different types of chemical reagents, is crucial for the application and modification of these compounds. For instance, the electrophilic and nucleophilic regions on the molecular surface of similar compounds can be identified through computational methods, as in the work by Kumara et al. (2018), to predict reactivity patterns (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel compounds often serve as a foundation for understanding their potential applications. For example, the study by Ha et al. (2015) demonstrates the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes to afford indolobenzothiazine S,S-dioxides, showcasing advanced synthetic methodologies that could be applicable to the synthesis of complex molecules like N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Anticancer Evaluation
Compounds featuring pyrazole and indole moieties have been explored for their anticancer activities. Hassan et al. (2021) designed and synthesized novel indole derivatives linked to pyrazole moiety, showing significant in vitro anticancer activities against various cancer cell lines Hassan et al. (2021). This suggests that compounds with similar structural features could have potential applications in developing new anticancer agents.
Enzymatic Assays and Molecular Modeling
Further exploration into the biological activities of such compounds involves enzymatic assays and molecular modeling studies to understand their mechanism of action. The aforementioned study by Hassan et al. also included enzymatic assays and a molecular modeling study, providing insights into how these compounds interact with biological targets, which is crucial for drug design and discovery processes.
Neuroprotective Activity
Compounds with pyrazole structures have also been investigated for neuroprotective activities. For instance, Camacho et al. (2004) synthesized nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure, showing significant neuroprotective activities Camacho et al. (2004). This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-10-14(17(20-21)25-2)16(23)19-13-6-5-11-7-8-22(15(11)9-13)18(24)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAODGQJZWPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)


![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)


![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)